N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide
Description
N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a benzamide derivative characterized by a central hydroxy-oxoethyl chain linking a 4-chlorophenyl group to a benzamide moiety. This structure combines aromatic chlorination and polar functional groups, which are often associated with biological activity, including antimicrobial, anticancer, and receptor-targeting properties .
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-12-8-6-10(7-9-12)13(18)15(20)17-14(19)11-4-2-1-3-5-11/h1-9,15,20H,(H,17,19) |
InChI Key |
KQSNNXFEQJCFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-2-oxoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide has been identified as a potential therapeutic agent due to its ability to interact with specific biological targets. Its structural features, including the hydroxy and carbonyl groups, enhance its binding affinity to enzymes and receptors, which is crucial for its efficacy in biological assays .
Case Study: Anticancer Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were tested against various cancer cell lines, including breast cancer (MCF7) and colorectal carcinoma (HCT116). Results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential role in cancer therapy .
Biological Research
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of the chlorophenyl group is believed to enhance its antimicrobial efficacy. Studies have shown that certain derivatives exhibit potent inhibitory effects against these microorganisms, indicating a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the modulation of key biochemical pathways. For instance, it may inhibit dihydrofolate reductase, an important enzyme in purine synthesis, thereby affecting cell growth and proliferation in microbial and cancer cells .
Chemical Synthesis
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving condensation reactions between appropriate precursors. The choice of reagents and conditions can significantly influence the yield and purity of the final product .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Reaction between 4-chlorobenzoyl chloride and 2-amino-2-oxoethylbenzamide | 85% |
| Continuous Flow Synthesis | Utilization of flow reactors to enhance reaction efficiency | 90% |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
Core Structural Variations
- Hydroxy-Oxoethyl vs. Azetidinone/Thiazolidinone Rings: The target compound’s hydroxy-oxoethyl side chain distinguishes it from azetidinone (e.g., compound 4 in ) and thiazolidinone derivatives (e.g., compound 7 in ). These heterocyclic rings enhance rigidity and hydrogen-bonding capacity, often improving antimicrobial potency . Example: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) showed superior antimicrobial activity (pMICam = 1.86 µM/mL) compared to simpler benzamides, likely due to the azetidinone ring’s electron-withdrawing effects .
- Substituent Effects on the Benzamide Ring: The presence of a hydroxyl group on the benzamide ring (e.g., N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-2-hydroxybenzamide, ) increases polarity and may enhance solubility or receptor interactions compared to the non-hydroxylated target compound .
Functional Group Modifications
- Amino and Piperidinyl Additions: Sigma receptor-targeting benzamides, such as [125I]PIMBA (), incorporate piperidinyl or alkylamino groups, which improve affinity for sigma receptors (Kd = 5.80 nM for DU-145 prostate cancer cells). Hydroxyethylamino vs.
Antimicrobial Activity
- QSAR Insights: Topological parameters (Balaban index, Kier’s shape index) and electronic descriptors (HOMO energy) govern antimicrobial efficacy in benzamide analogs.
- Key Comparators: Thiazolidinone derivative 7 (pMICam = 1.86 µM/mL) outperforms simpler benzamides due to its nitrobenzylidene substituent, which enhances electron delocalization .
Anticancer Potential
- Mechanistic Differences: While the target compound lacks direct anticancer data, analogs like 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide, ) show moderate activity against MCF7 breast cancer cells (IC₅₀ ~ 18–25 µM). Styryl groups in such compounds may promote apoptosis via π-π stacking with DNA .
QSAR and Molecular Modeling
- Key Descriptors :
- Antimicrobial activity correlates with Balaban index (J) and Kier’s α shape index (κα₃) . The target compound’s flexible hydroxy-oxoethyl chain may lower J values, reducing predicted activity compared to rigid heterocyclic derivatives .
- Anticancer activity is influenced by HOMO energy and polar surface area , suggesting that modifications to increase electron-withdrawing groups could enhance efficacy .
Comparative Data Table
Biological Activity
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique molecular structure that includes a chlorophenyl group and a hydroxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound possesses a molecular weight of approximately 285.73 g/mol. Its structure is significant for its interaction with biological targets, particularly due to the presence of the hydroxy and carbonyl groups that enhance its reactivity.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with specific receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF7 (breast cancer), by activating pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms.
- Antimicrobial Properties : Preliminary screening suggests that it may possess antibacterial and antifungal activities, comparable to established antimicrobial agents like penicillin and fluconazole.
Anticancer Studies
A study investigating the cytotoxic effects of this compound on HepG2 cells reported an IC50 value of 1.43 µM, indicating potent activity against liver cancer cells. The compound significantly increased apoptotic cell death by approximately 24.51-fold compared to untreated controls. Cell cycle analysis revealed that it induced G1/S phase arrest, blocking cancer cell proliferation effectively .
| Cell Line | IC50 Value (µM) | Apoptotic Increase (%) |
|---|---|---|
| HepG2 | 1.43 | 24.51 |
| THLE-2 | 36.27 | - |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Microbial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin G |
| Escherichia coli | 20 | Ciprofloxacin |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group enhances lipophilicity, improving membrane permeability and interaction with biological targets. Variations in substituents on the benzamide core have been shown to influence potency and selectivity against different biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
